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# How to prevent off-target effects of BMS-986141 in assays

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Compound of Interest		
Compound Name:	BMS-986141	
Cat. No.:	B8257941	Get Quote

## **Technical Support Center: BMS-986141**

Welcome to the technical support center for **BMS-986141**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of **BMS-986141** in in-vitro assays and to help troubleshoot potential off-target effects and assay interference.

## Frequently Asked Questions (FAQs)

Q1: What is BMS-986141 and what is its primary mechanism of action?

A1: **BMS-986141** is a potent, selective, and orally bioavailable small-molecule antagonist of the Protease-Activated Receptor 4 (PAR4).[1] PAR4 is a G-protein coupled receptor (GPCR) expressed on human platelets that, upon activation by thrombin, plays a crucial role in the late stages of platelet aggregation and thrombus formation.[2][3] **BMS-986141** acts by competitively inhibiting the activation of PAR4, thereby reducing platelet aggregation.[4]

Q2: How selective is BMS-986141 for PAR4?

A2: **BMS-986141** is highly selective for PAR4. Notably, it shows no significant inhibition of PAR1, the other major thrombin receptor on human platelets, even at high concentrations.[5][6] This high selectivity is a key feature of the compound, minimizing the risk of off-target effects related to PAR1 modulation. While comprehensive public screening data against a broad panel



of other receptors and kinases is not readily available, its development as a clinical candidate suggests a favorable selectivity profile.

Q3: What are the known off-target effects of BMS-986141?

A3: Based on available preclinical and clinical data, **BMS-986141** has a good safety profile with a low bleeding risk compared to other antiplatelet agents, which is attributed to its high selectivity for PAR4.[2][7] So far, no significant clinical off-target effects have been reported. However, in in-vitro assays, especially at high concentrations, the potential for off-target interactions cannot be entirely ruled out. These could manifest as unexpected biological effects or assay artifacts.

Q4: Can **BMS-986141** interfere with my assay readout directly?

A4: Like many small molecules, **BMS-986141** has the potential to interfere with assay readouts through various mechanisms, independent of its biological activity. These can include:

- Autofluorescence: The compound may fluoresce at the excitation/emission wavelengths of your assay's fluorophores, leading to false-positive signals.
- Fluorescence Quenching: The compound may absorb the light emitted by your fluorescent probes, resulting in a false-negative signal.
- Compound Aggregation: At higher concentrations, small molecules can form aggregates that may sequester and inhibit enzymes non-specifically.
- Light Scattering: Precipitated compound can interfere with absorbance or fluorescence readings.

It is crucial to perform appropriate control experiments to rule out these sources of interference.

# Troubleshooting Guides Guide 1: Unexpected Results in Cell-Based Assays

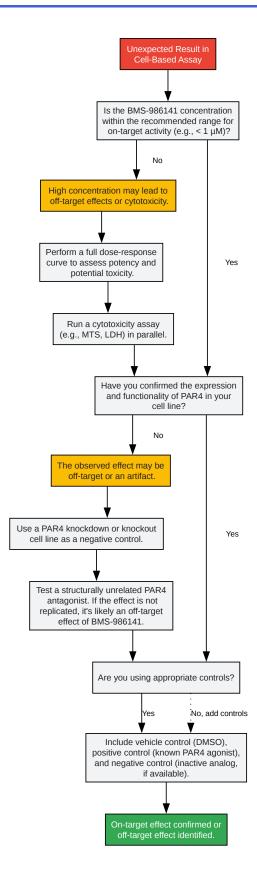
Issue: You are observing an unexpected phenotype or a lack of expected effect in your cell-based assay when using **BMS-986141**.



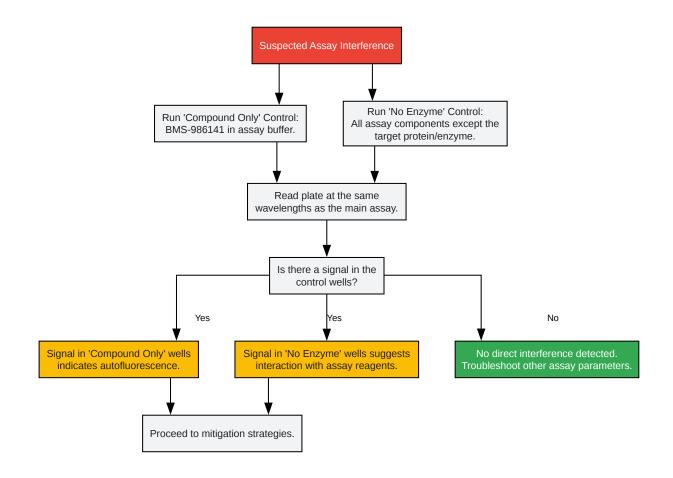


Troubleshooting Workflow

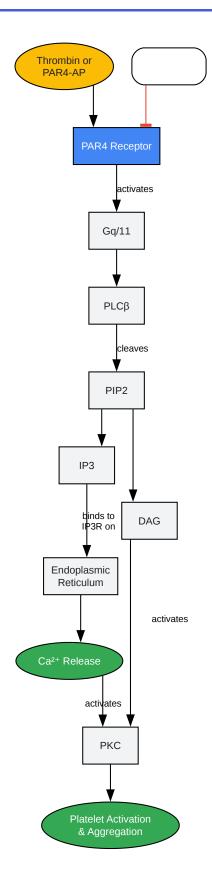












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